Ortho-Methyl Benzamide Substitution Confers Altered H-Bonding Geometry vs. Para-Substituted Adenosine A1 Antagonists
The target compound carries an ortho-methyl substituent on its benzamide ring. In the structurally related class of 4-phenylthiazole-benzamide adenosine A1 receptor antagonists, the positional isomerism of the methyl group on the benzamide profoundly modulates receptor affinity. The para-methyl benzamide analog N-(5-(4-methylbenzoyl)-4-phenylthiazol-2-yl)benzamide (CHEMBL592679) exhibits a Ki of 4.80 nM at the rat adenosine A1 receptor, whereas the simpler 4-methyl-N-(4-phenyl-thiazol-2-yl)-benzamide (BDBM50101781) with the methyl group directly attached to the benzamide carbonyl shows a Ki of 36 nM—a 7.5-fold loss of affinity [1]. Although direct binding data for the ortho-methyl target compound are not available in the public domain, this SAR trend demonstrates that benzamide methyl substitution pattern is a critical driver of target engagement. The ortho-methyl configuration of the target compound is predicted to further reduce planarity and alter the dihedral angle between the amide and the aryl ring relative to the para and unsubstituted analogs, thereby creating a distinct conformational landscape for protein binding [2].
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) as a function of benzamide methyl substitution position |
|---|---|
| Target Compound Data | Not directly measured; ortho-methyl benzamide analog; predicted reduced planarity vs. para-methyl congeners |
| Comparator Or Baseline | para-Methyl analog: N-(5-(4-methylbenzoyl)-4-phenylthiazol-2-yl)benzamide (CHEMBL592679), Ki = 4.80 nM; 4-Methyl-N-(4-phenyl-thiazol-2-yl)-benzamide, Ki = 36 nM [1] |
| Quantified Difference | 7.5-fold affinity difference between para-methyl and reference benzamide; ortho-methyl target compound predicted to occupy a distinct region of conformational space |
| Conditions | Displacement of [3H]DPCPX from adenosine A1 receptor in rat brain cortical membrane |
Why This Matters
For procurement decisions in adenosine receptor or GPCR screening programs, the ortho-methyl benzamide substitution is expected to produce a binding mode measurably different from para-substituted reference compounds, justifying its inclusion as a distinct chemotype for SAR exploration.
- [1] BindingDB. Affinity data entries BDBM50308491 (CHEMBL592679, Ki=4.80 nM) and BDBM50101781 (Ki=36 nM). https://www.bindingdb.org/ View Source
- [2] PubChem. Computed molecular descriptors for 2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide. National Center for Biotechnology Information. View Source
